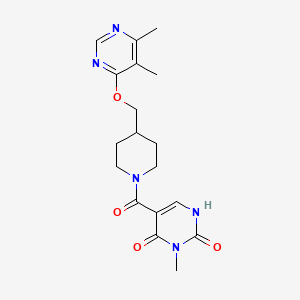

![molecular formula C8H12O2 B2682175 7-Methoxybicyclo[3.2.0]heptan-6-one CAS No. 2241142-15-2](/img/structure/B2682175.png)

7-Methoxybicyclo[3.2.0]heptan-6-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

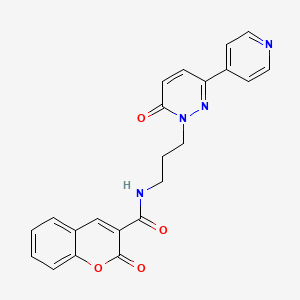

Molecular Structure Analysis

The molecular formula of 7-Methoxybicyclo[3.2.0]heptan-6-one is C8H15NO . The InChI code is 1S/C8H15NO/c1-10-8-6-4-2-3-5 (6)7 (8)9/h5-8H,2-4,9H2,1H3 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 141.21 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Aplicaciones Científicas De Investigación

Synthesis and Reactions

7-Methoxybicyclo[3.2.0]heptan-6-one is utilized in various synthetic and reaction studies. For instance, it has been involved in the preparation and reactions of various bicyclic compounds, as seen in the work by Voss et al. (1997), where diastereoisomeric bicyclic compounds were synthesized from D-xylose and L-arabinose (Voss, Schulze, Olbrich, & Adiwidjaja, 1997). Similarly, Deb et al. (1993) developed a synthetic route to methoxyphenyl bicyclic ketones, involving this compound (Deb, Chakraborti, & Ghatak, 1993).

Chiroptical Studies

Cavazza et al. (1982) conducted chiroptical studies on labile molecules like this compound using chiral laser photochemistry. This highlights the compound's role in the study of optical activity and molecular structure (Cavazza, Zandomeneghi, Festa, Lupi, Sammuri, & Pietra, 1982).

α-Ketol Rearrangements

Brook and Kitson (1978) explored α-ketol rearrangements involving small rings, using derivatives of this compound. This research provides insight into the dynamics and equilibrium of these rearrangements (Brook & Kitson, 1978).

Gas Chromatographic Analysis

Yamazaki and Maeda (1986) demonstrated the use of gas chromatography for determining the absolute configuration of secondary alcohols and ketones, including those with a 7-carboxybicyclo[2.2.1]heptane skeleton, closely related to this compound (Yamazaki & Maeda, 1986).

Synthetic Photochemistry

In the field of synthetic photochemistry, Mori, Shimada, and Takeshita (1986) utilized a partially-optical active photoisomer of 7-methoxybicyclo[3.2.0]hepta-3,6-dien-2-one for the synthesis of complex organic compounds (Mori, Shimada, & Takeshita, 1986).

Structural Studies

The structure of derivatives of 7-methoxybicyclo compounds was studied by Razin et al. (2007) through X-ray diffraction, contributing to our understanding of molecular geometries and stereoisomerism (Razin, Makarychev, Vasin, Hennig, & Baldamus, 2007).

Propiedades

IUPAC Name |

7-methoxybicyclo[3.2.0]heptan-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-10-8-6-4-2-3-5(6)7(8)9/h5-6,8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVRHJLPKVUBAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2CCCC2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-benzyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2682095.png)

![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2682097.png)

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B2682099.png)

![2-[4-(Sec-butyl)phenoxy]acetohydrazide](/img/structure/B2682103.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2682105.png)

![Methyl 6-chloro-3-[(3-methylmorpholin-4-yl)sulfonyl]pyridine-2-carboxylate](/img/structure/B2682109.png)